molecular formula C18H15N9O2 B11184543 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11184543
M. Wt: 389.4 g/mol
InChI Key: LMPBNJPVUFFHBQ-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique structure combining triazole and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazole intermediates, which are then coupled with the naphthyridine core under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole rings or the naphthyridine core.

    Substitution: Substitution reactions can introduce different functional groups onto the triazole or naphthyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups.

Scientific Research Applications

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione apart from similar compounds is its unique combination of triazole and naphthyridine rings, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15N9O2

Molecular Weight

389.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-(5-methyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C18H15N9O2/c1-9-19-18(24-21-9)25-6-4-14-12(16(25)28)8-13-15(20-14)5-7-26(17(13)29)27-10(2)22-23-11(27)3/h4-8H,1-3H3,(H,19,21,24)

InChI Key

LMPBNJPVUFFHBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N5C(=NN=C5C)C

Origin of Product

United States

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